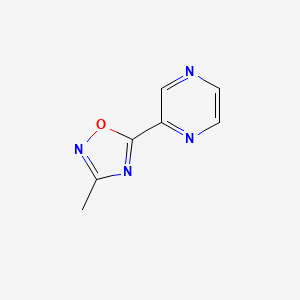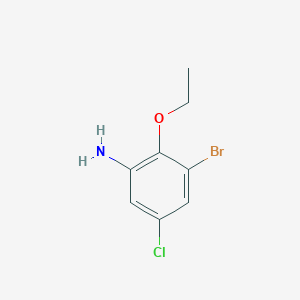
3-Bromo-5-chloro-2-ethoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-ethoxyaniline is a chemical compound with the molecular formula C8H9BrClNO. It has a molecular weight of 250.52 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, and ethoxy groups, as well as an amine group .Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 318.7±37.0 °C and its predicted density is 1.562±0.06 g/cm3 . Its pKa is predicted to be 2.35±0.10 .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
3-Bromo-5-chloro-2-ethoxyaniline is a compound that has been explored for its potential in the synthesis of diverse organic molecules. For instance, brominated trihalomethylenones have been utilized as versatile precursors for the synthesis of various pyrazoles and their derivatives. These include the formation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, indicating the potential of similar bromo-chloro compounds in synthesizing complex organic structures with moderate to good yields (Martins et al., 2013). Furthermore, research into the synthesis of quinazolinone derivatives, which exhibit antimicrobial activity, also highlights the role of ethoxy compounds in the development of medically relevant chemicals (El-Hashash et al., 2011).
Organic Chemistry and Material Science
In organic chemistry and material science, the reactivity and modification of compounds like this compound are of great interest. Studies have shown the regioselective bromination and functionalization of synthetic bacteriochlorin, demonstrating the utility of bromo-chloro compounds in synthesizing derivatives with potential applications in photodynamic therapy and other fields (Fan et al., 2007). Additionally, research into the synthesis of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles showcases the versatility of such compounds in organic synthesis, providing pathways to new materials and chemicals (Zhuo et al., 1995).
Environmental and Biological Applications
The environmental transformation and biological activities of halogenated anilines, including those structurally related to this compound, have been studied to understand their behavior and impact. For example, the microbial transformation of substituted anilines demonstrates the influence of compound structure on environmental degradation processes, which is crucial for assessing the environmental fate of chemical pollutants (Paris & Wolfe, 1987). Moreover, the synthesis and biological activities of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, based on bromo-fluoroaniline, highlight the potential of bromo-chloro compounds in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEFOEROVTUFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

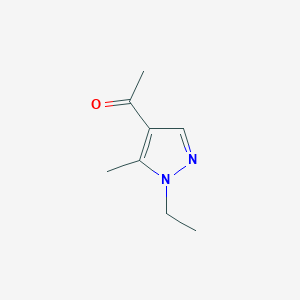
![N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2904127.png)

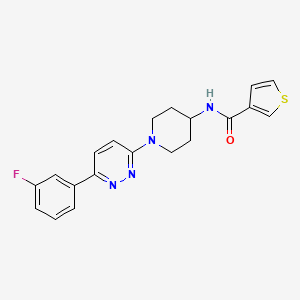
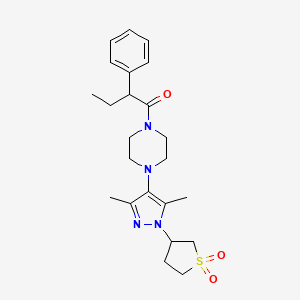
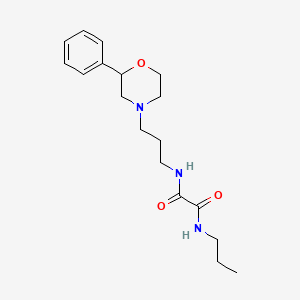
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
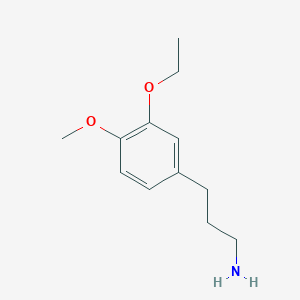
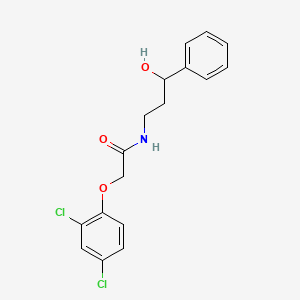
![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)
![N-(1-(1-allyl-1H-benzo[d]imidazol-2-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2904144.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904145.png)
![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)
